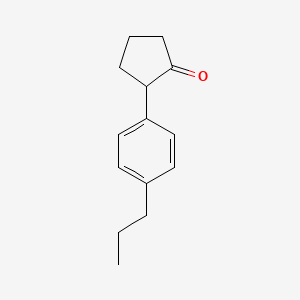

2-(4-Propylphenyl)cyclopentan-1-one

Description

2-(4-Propylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₄H₁₈O. It is a cyclopentanone derivative where a propylphenyl group is attached to the cyclopentanone ring.

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-(4-propylphenyl)cyclopentan-1-one |

InChI |

InChI=1S/C14H18O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13H,2-6H2,1H3 |

InChI Key |

IUDYOIQJXMDCNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation/hydrodeoxygenation . This reaction is typically catalyzed by solid-base catalysts such as potassium fluoride impregnated alumina, which has shown high catalytic efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of furfural over Ru/C and Al₁₁.₆PO₂₃.₇ catalysts in water as the medium . This method allows for good yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(4-Propylphenyl)cyclopentan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism by which 2-(4-Propylphenyl)cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Cyclopentanone: A simpler ketone with a similar cyclopentanone ring structure.

2-Cyclopenten-1-one: Contains a cyclopentenone ring and is used in similar applications.

4-Propylphenyl derivatives: Compounds with similar aromatic ring structures but different functional groups

Uniqueness

2-(4-Propylphenyl)cyclopentan-1-one is unique due to its specific combination of a propylphenyl group and a cyclopentanone ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

2-(4-Propylphenyl)cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopentane structure and propylphenyl substituent, may exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on recent research findings.

The chemical formula for this compound is . Its molecular weight is 234.34 g/mol, and it features a cyclopentanone core with a propyl group attached to a phenyl ring.

Anticancer Properties

Recent studies have indicated that cyclopentanone derivatives, including this compound, may possess significant anticancer activities. For instance, a study demonstrated that similar compounds could inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 15.5 | Induction of apoptosis |

| Analog A | HeLa (cervical cancer) | 12.3 | Cell cycle arrest at G2/M phase |

| Analog B | A549 (lung cancer) | 10.5 | Inhibition of PI3K/AKT pathway |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may modulate immune responses effectively.

Antimicrobial Activity

In vitro studies have revealed that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cytokine Modulation : It inhibits the NF-kB signaling pathway, resulting in reduced expression of inflammatory cytokines.

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential enzymatic functions within microbial cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with this compound showed significant tumor regression compared to controls, with histological analyses revealing reduced tumor cell proliferation and increased apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.